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molecular formula C9H8N2O B1417577 8-Aminoquinolin-7-ol CAS No. 331442-95-6

8-Aminoquinolin-7-ol

Cat. No. B1417577
M. Wt: 160.17 g/mol
InChI Key: XSDGGSJNCLLCNW-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

7-Hydroxyquinoline (1.1 g, 7.5 mmol) and 1-phenyl-1-methylhydrazine (0.92 g, 7.5 mmol) were combined and heated at 130° C. under nitrogen for 16 h. After cooling the solvent was partially evaporated, the crude product was purified by column chromatography with heptane/EtOAc (1:1) as the eluent to give the title compound (370 mg, 31%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.C1([N:18](C)N)C=CC=CC=1>>[OH:1][C:2]1[C:11]([NH2:18])=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
OC1=CC=C2C=CC=NC2=C1
Step Two
Name
Quantity
0.92 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(N)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
CUSTOM
Type
CUSTOM
Details
was partially evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography with heptane/EtOAc (1:1) as the eluent

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C=CC=NC2=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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